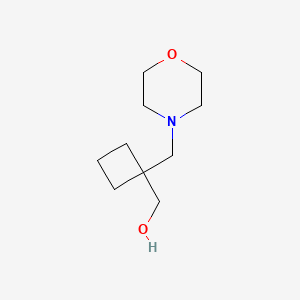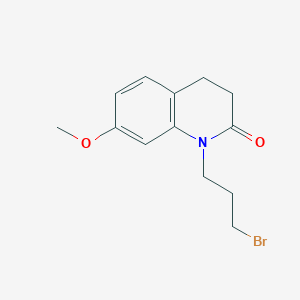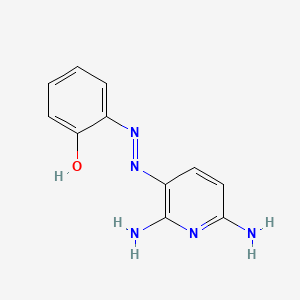
2-((2,6-Diamino-3-pyridinyl)azo)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- is an organic compound with the molecular formula C11H11N5O and a molecular weight of 229.24 g/mol This compound is characterized by the presence of a phenol group and an azo linkage, which connects the phenol to a pyridine ring substituted with two amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- typically involves the diazotization of 2,6-diaminopyridine followed by coupling with phenol. The reaction conditions generally include acidic environments to facilitate the diazotization process. The overall reaction can be summarized as follows:
- Diazotization: 2,6-diaminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
- Coupling: The diazonium salt is then reacted with phenol in an alkaline medium to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinone derivatives under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The amino groups on the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism by which Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- exerts its effects involves interactions with various molecular targets. The azo linkage and phenol group play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The presence of amino groups on the pyridine ring enhances its binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 4-((2,6-diamino-3-pyridinyl)azo)-
- Benzenesulfonamide, 4-((2,6-diamino-3-pyridinyl)azo)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
- Benzenesulfonamide, 4-((2,6-diamino-3-pyridinyl)azo)-N-(4-methyl-2-pyrimidinyl)-
Uniqueness
Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- is unique due to its specific substitution pattern on the pyridine ring and the presence of a phenol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
61294-34-6 |
|---|---|
Formule moléculaire |
C11H11N5O |
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
2-[(2,6-diaminopyridin-3-yl)diazenyl]phenol |
InChI |
InChI=1S/C11H11N5O/c12-10-6-5-8(11(13)14-10)16-15-7-3-1-2-4-9(7)17/h1-6,17H,(H4,12,13,14) |
Clé InChI |
DAJBHCRMTJNNQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=C(N=C(C=C2)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


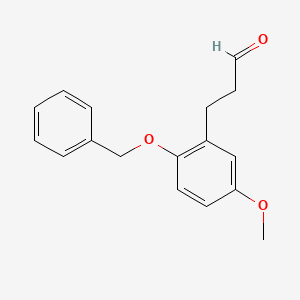
![3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
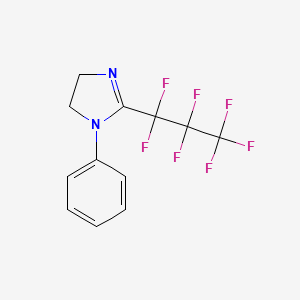
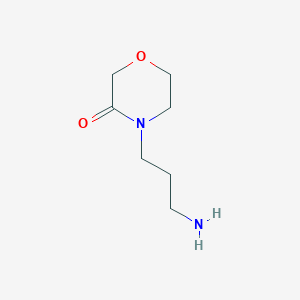
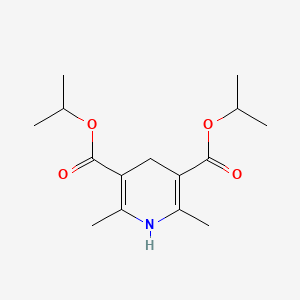
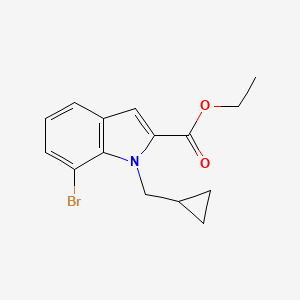
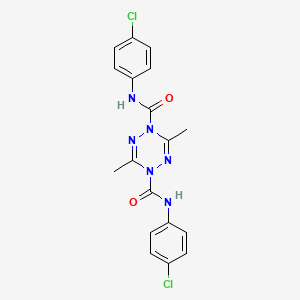
![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)
![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)
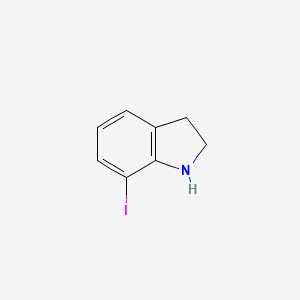
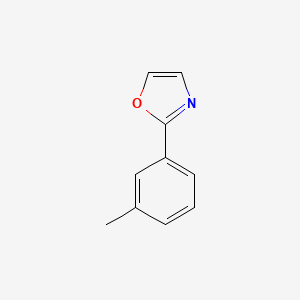
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
